Cas no 57520-29-3 (decahelicene)
decahelicene structure
Product Name:decahelicene
CAS No:57520-29-3
MF:C42H24
MW:528.639970779419
CID:1604664
PubChem ID:143473
Update Time:2025-04-21
decahelicene Chemical and Physical Properties
Names and Identifiers
-
- decahelicene
- Benzo[g]phenanthro[3,4-c:6,5-c']diphenanthrene[10]helicene
- Dibenzo[g,g']naphtho[2,1-c:7,8-c']diphenanthrene
- Benzo[g[phenanthro[3,4-c:6,5-c']diphenanthrene
- DTXSID80206129
- 57520-29-3
- Benzo(g)phenanthro(3,4-c:6,5-c')diphenanthrene(10)helicene
-
- Inchi: 1S/C42H24/c1-3-7-34-25(5-1)9-11-27-13-15-29-17-19-31-21-23-33-24-22-32-20-18-30-16-14-28-12-10-26-6-2-4-8-35(26)37(28)39(30)41(32)42(33)40(31)38(29)36(27)34/h1-24H
- InChI Key: DZNSHUKRWMZMLS-UHFFFAOYSA-N
- SMILES: C12C(C=CC3=CC=C4C=CC5C=CC6C=CC=CC=6C=5C4=C13)=CC=C1C=CC3=CC=C4C=CC5C=CC=CC=5C4=C3C=21
Computed Properties
- Exact Mass: 528.18792
- Monoisotopic Mass: 528.187800766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 42
- Rotatable Bond Count: 0
- Complexity: 905
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
decahelicene Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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